molecular formula C12H16FNO B1485743 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2158953-48-9

1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485743
CAS RN: 2158953-48-9
M. Wt: 209.26 g/mol
InChI Key: KRGWGHOLKITMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol (FMCB) is a cyclic ether compound that has been used in a variety of scientific research applications due to its unique properties. FMCB is an odorless, colorless, and non-toxic compound that is soluble in water, ethanol, and other organic solvents. It is an excellent solvent for many organic compounds, including dyes, and is used in a wide range of applications, such as in the production of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol has been widely used in scientific research due to its unique properties. It is an excellent solvent for many organic compounds, including dyes, and is used in a wide range of applications, such as in the production of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of other compounds, such as chiral compounds, and in the study of organic reactions. 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol is also used as a model system for studying the mechanism of action of drugs and other compounds.

Mechanism of Action

The mechanism of action of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol has not been fully elucidated. However, it is believed to involve the formation of a cyclic ether, which is then followed by a dehydration reaction to give the desired product. The reaction is believed to involve the formation of an intermediate aryl-cyclopropane, which is then followed by a dehydration reaction to give the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol have not been extensively studied. However, it has been shown to have some anti-inflammatory effects in animal models. In addition, it has been shown to have some anti-bacterial and anti-fungal activity. It has also been shown to have some anti-cancer activity in laboratory studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol in laboratory experiments include its non-toxicity, its low cost, and its ability to act as a solvent for many organic compounds. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol in laboratory experiments. It is not very stable, and can easily decompose in the presence of heat or light. It is also not very soluble in water, so it may not be suitable for use in aqueous solutions.

Future Directions

For research on 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol include studying its effects on other biological systems, such as its effects on the immune system, as well as its effects on different types of cancer cells. In addition, further studies should be conducted to determine the mechanism of action of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol and to identify potential therapeutic applications. Furthermore, research should be conducted to explore the potential of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol as a drug delivery system, as well as its potential for use in other industrial applications.

properties

IUPAC Name

1-[(3-fluoro-4-methylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-3-4-10(7-11(9)13)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGWGHOLKITMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2(CCC2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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